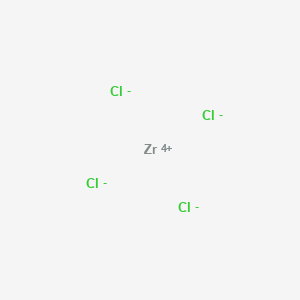
Zirconium chloride (ZrCl4), (T-4)-
Cat. No. B8815787
Key on ui cas rn:
11126-30-0
M. Wt: 233.0 g/mol
InChI Key: DUNKXUFBGCUVQW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US05616752
Procedure details


Then 1.61 g of the bridged ligand having a vinyl terminated branch, i.e. 5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene, was dissolved in 10 mL of chlorodimethylsilane at room temperature. Then approximately 1 mL of hexachloroplatinic acid was added and a reaction mixture stirred overnight at room temperature. The solvent was then evaporated in a vacuum. A white solid was recovered which was concluded to be 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane. A portion of this material was then contacted with silica gel (Merck No. 7734) the process involved contacting 2 g of the silica gel dried as explained in Example IV and 1.56 g of the 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane in a manner analogous to that used in the analogous step in Example IV. Then a supported zirconocene was prepared by reacting 1.74 g of that solid with 0.8 g of zirconium tetrachloride using a technique of the general type disclosed in Example IV. The resulting supported metallocene will be referred to herein as catalyst 34A.
[Compound]
Name
bridged ligand
Quantity
1.61 g
Type
reactant
Reaction Step One

[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
solid
Quantity
1.74 g
Type
reactant
Reaction Step Four


[Compound]
Name
metallocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
34A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Name
zirconocene
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(C(C2C3C=CC=CC=3C3C2=CC=CC=3)(C)CCC=C)[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:29]>Cl[SiH](C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Zr+2:29] |f:1.2.3.4.5,7.8.9,10.11.12|
|
Inputs


Step One
[Compound]
|
Name
|
bridged ligand
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
vinyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC=C1)C(CCC=C)(C)C1C2=CC=CC=C2C=2C=CC=CC12
|
Step Four
[Compound]
|
Name
|
solid
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
Step Six
[Compound]
|
Name
|
metallocene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
34A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl[SiH](C)C
|
Step Nine
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a reaction mixture stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white solid was recovered which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
zirconocene
|
|
Type
|
product
|
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
